molecular formula C8H2F3NO3S2 B8599513 4-Nitro-6-(trifluoromethyl)-2H-1,3-benzodithiol-2-one CAS No. 62558-16-1

4-Nitro-6-(trifluoromethyl)-2H-1,3-benzodithiol-2-one

Cat. No. B8599513
M. Wt: 281.2 g/mol
InChI Key: CFTLUZNGRIQIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04177270

Procedure details

The compound of Example I is prepared in the following manner: To a magnetically stirred solution of 16.2 g (60 mmoles) 2,6-dinitro-4-trifluoromethylchlorobenzene in 60 ml dimethylsulfoxide was added dropwise a solution of 10.74 g (60 mmoles) sodium dimethyldithiocarbamic acid. The reaction is mildly exothermic and accompanied by evolution of oxides of nitrogen. After allowing the reaction mixture to stir for 3 hours, 450 ml water and 225 ml chloroform are added and, after shaking well in an extraction funnel, the chloroform extract was withdrawn and the aqueous phase similarly extracted with two more 220 ml portions of chloroform. The combined chloroform extract was washed thrice with 750 ml portions of water, and dried over anhy. Na2SO4. After removing the solvent on a rotary evaporator, the residue was chromatographed over 180 g Silica-Gel. Elution with hexane-benzene (1:1) yielded 7.3 g (43.3%) 4-nitro-6-trifluoromethyl-1,3-benzodithiole-2-one, m.p. 103°-107° C. One recrystallization from ethanol yielded product, m.p. 111°-112° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.74 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxides of nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[C:6]([N+]([O-])=O)[C:5]=1Cl)([O-:3])=[O:2].CN(C)[C:20](=[S:22])[SH:21].[Na].[OH2:25].C(Cl)(Cl)Cl>CS(C)=O>[N+:1]([C:4]1[C:5]2[S:22][C:20](=[O:25])[S:21][C:6]=2[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2] |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl
Name
Quantity
10.74 g
Type
reactant
Smiles
CN(C(S)=S)C.[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
oxides of nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
O
Name
Quantity
225 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of Example I is prepared in the following manner
STIRRING
Type
STIRRING
Details
after shaking well in an extraction funnel
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
CUSTOM
Type
CUSTOM
Details
was withdrawn
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase similarly extracted with two more 220 ml portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extract
WASH
Type
WASH
Details
was washed thrice with 750 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried over anhy
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over 180 g Silica-Gel
WASH
Type
WASH
Details
Elution with hexane-benzene (1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC=2SC(SC21)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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